
Bedaquilin
Übersicht
Beschreibung
Bedaquiline is a diarylquinoline antimycobacterial compound used primarily for the treatment of multidrug-resistant tuberculosis. It was approved for medical use in the United States in 2012 and is sold under the brand name Sirturo . Bedaquiline works by inhibiting the ATP synthase enzyme of Mycobacterium tuberculosis, which is essential for the bacteria’s energy production .
Wirkmechanismus
- Downstream effects include reduced energy availability for M.tb, impairing its growth and survival .
- Impact on Bioavailability : Food increases its bioavailability, so it’s recommended to take it with a meal .
- Bedaquiline’s inhibition of ATP synthesis affects various ATP-dependent metabolic processes in M.tb .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Wissenschaftliche Forschungsanwendungen
Treatment of Multidrug-Resistant Tuberculosis (MDR-TB)
Bedaquiline is primarily indicated for use in MDR-TB cases where standard treatment options are ineffective. Clinical trials have demonstrated its effectiveness when used alongside optimized background regimens (OBR). Key findings include:
- Efficacy : In a Phase 2 study involving 47 patients, bedaquiline showed improved culture conversion rates at 8 and 24 weeks compared to placebo . Another study with 161 patients further corroborated these findings, indicating significant improvements in treatment outcomes .
- Safety : While bedaquiline has been associated with some adverse effects such as QT prolongation and hepatotoxicity, careful patient selection and monitoring have mitigated these risks .
Use in Extensively Drug-Resistant Tuberculosis (XDR-TB)
Recent studies have explored bedaquiline's role in treating XDR-TB. Bedaquiline has shown promise in improving treatment success rates and reducing mortality among XDR-TB patients when included in comprehensive treatment regimens. For instance, a cohort study from Egypt reported favorable outcomes for patients receiving bedaquiline compared to those on conventional therapies .
Case Study 1: South Africa
In South Africa, a randomized controlled trial assessed the effectiveness of bedaquiline in patients with MDR-TB. The results indicated that patients receiving bedaquiline had higher rates of culture conversion at both 8 and 24 weeks compared to those receiving placebo . This study highlighted the potential of bedaquiline as a cornerstone therapy for MDR-TB.
Case Study 2: Armenia and Georgia
Data from cohorts treated with bedaquiline in Armenia and Georgia revealed significant improvements in treatment outcomes. The analysis included both study-level and patient-level characteristics, demonstrating that bedaquiline contributed to lower mortality rates compared to traditional treatments .
Comparative Effectiveness
The following table summarizes key findings from various studies comparing bedaquiline with conventional treatments for MDR-TB:
Study Location | Patient Group | Treatment Regimen | Culture Conversion Rate | Mortality Rate |
---|---|---|---|---|
South Africa | 47 | Bedaquiline + OBR | Improved at 8 & 24 weeks | Higher than expected initially |
Armenia/Georgia | Multiple | Bedaquiline + OBR | Significant improvement | Lower than conventional treatments |
Egypt | Non-pregnant adults | Bedaquiline vs Conventional | Higher success rate | Reduced mortality |
Cost-Effectiveness
A recent cost-effectiveness analysis indicated that incorporating bedaquiline into MDR-TB treatment regimens could improve health outcomes while reducing overall healthcare costs in high-burden TB countries . This finding supports the broader implementation of bedaquiline as a first-line option for managing drug-resistant TB.
Biochemische Analyse
Biochemical Properties
Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP synthase . It is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite . In addition to CYP3A4, both CYP2C8 and CYP2C19 contribute to bedaquiline N-demethylation .
Cellular Effects
Bedaquiline has been shown to have significant effects on various types of cells and cellular processes. It has been found to reprogram cells into potent bactericidal phagocytes . It triggers a variety of antimicrobial defense mechanisms, including phagosome-lysosome fusion, and autophagy .
Molecular Mechanism
Bedaquiline works by blocking the ability of M. tuberculosis to make adenosine 5’-triphosphate (ATP) . It inhibits the c subunit of ATP synthase responsible for synthesizing ATP . This unique mechanism of action allows bedaquiline to be effective against M. tuberculosis strains that are resistant to currently available first-line and second-line drugs .
Temporal Effects in Laboratory Settings
Bedaquiline has shown to have significant temporal effects in laboratory settings. Studies have shown that bedaquiline treatment improves survival and reduces bacterial burden in infected subjects over time when compared to its free form . The median time to smear and culture conversion was 34 and 60 days respectively .
Dosage Effects in Animal Models
The effects of bedaquiline vary with different dosages in animal models. Studies have shown that bedaquiline has the potential to achieve a higher culture conversion rate and a lower mortality risk among drug-resistant tuberculosis cases .
Metabolic Pathways
Bedaquiline is involved in several metabolic pathways. It is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite . In addition to CYP3A4, both CYP2C8 and CYP2C19 contribute to bedaquiline N-demethylation .
Transport and Distribution
Bedaquiline is >99.9% bound to protein in human plasma samples . It binds to intracellular phospholipids, resulting in drug accumulation in tissues . After drug intake is discontinued, the time course of drug elimination from the tissues is dependent on the dissociation rate constant of the CAD from the phospholipid and the elimination rate of the CAD from the tissue .
Subcellular Localization
Bedaquiline accumulates primarily in host cell lipid droplets, but heterogeneously in mycobacteria within a variety of intracellular compartments . The intravenously injected bedaquiline nanoparticles have short circulation times due to their rapid and efficient uptake into the endothelial cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Bedaquilin erfolgt in mehreren Schritten, beginnend mit der Synthese von Schlüsselzwischenprodukten. Eine Methode beinhaltet die Reaktion einer Verbindung mit einem Reduktionsmittel in einem Lösungsmittel, um ein Racemat von this compound zu erzeugen . Eine andere Methode beinhaltet die Reaktion einer Verbindung mit einer anderen Verbindung unter Erwärmungsbedingungen, was den Prozess vereinfacht und die großtechnische industrielle Produktion ermöglicht .
Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound beinhaltet in der Regel die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu erhöhen. Zum Beispiel kann die Verwendung von Lösungsmitteln wie Ethanol, Methanol, Isopropanol oder Dimethylsulfoxid in Kombination mit deionisiertem Wasser die Kristallisation und Reinigung des Endprodukts verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen: Bedaquilin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Der zentrale heterocyclische Kern mit Alkohol- und Aminseitenketten ist für seine Reaktivität verantwortlich .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Reduktionsmittel, Lösungsmittel wie Ethanol und Methanol sowie Katalysatoren für bestimmte Reaktionen .
Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind in der Regel Zwischenprodukte, die zur endgültigen aktiven Verbindung führen. Diese Zwischenprodukte sind entscheidend für die Synthese von this compound mit hoher Reinheit und Ausbeute .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere im Bereich der Medizin. Es wird in Kombination mit anderen Antibakterien zur Behandlung von pulmonaler multiresistenter Tuberkulose eingesetzt . Untersuchungen haben gezeigt, dass this compound effektiv ist, um höhere Kulturumwandlungsraten zu erreichen und die Mortalität bei arzneimittelresistenten Tuberkulosefällen zu reduzieren . Darüber hinaus macht der einzigartige Wirkmechanismus von this compound es zu einem wertvollen Instrument, um die bakterielle Energieproduktion und Resistenzmechanismen zu untersuchen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das ATP-Synthase-Enzym von Mycobacterium tuberculosis hemmt. Dieses Enzym ist für die Synthese von ATP verantwortlich, das für die Energieproduktion des Bakteriums unerlässlich ist . Durch die Bindung an die c-Untereinheit der ATP-Synthase verhindert this compound, dass das Bakterium Energie erzeugt, was zu dessen Tod führt . Dieser Mechanismus ist einzigartig im Vergleich zu anderen Antimykobakterien, die typischerweise die DNA-Gyrase oder die Zellwandsynthese angreifen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Ähnliche Verbindungen zu Bedaquilin sind andere Antimykobakterien wie Isoniazid, Rifampicin und Fluorchinolone . Diese Verbindungen zielen ebenfalls auf Mycobacterium tuberculosis ab, jedoch über verschiedene Mechanismen.
Einzigartigkeit: Die Einzigartigkeit von this compound liegt in seinem Wirkmechanismus. Im Gegensatz zu anderen Antimykobakterien, die die DNA-Gyrase oder die Zellwandsynthese angreifen, hemmt this compound speziell die ATP-Synthase, wodurch es gegen multiresistente und hochspezialisierte, arzneimittelresistente Tuberkulose wirksam ist .
Fazit
This compound ist eine bahnbrechende Verbindung in der Behandlung von multiresistenten Tuberkulose. Sein einzigartiger Wirkmechanismus in Kombination mit seiner Wirksamkeit in klinischen Umgebungen macht es zu einem wertvollen Instrument im Kampf gegen Tuberkulose. Die Synthese, chemischen Reaktionen und wissenschaftlichen Forschungsanwendungen von this compound unterstreichen seine Bedeutung sowohl in der Medizin als auch in der wissenschaftlichen Forschung.
Biologische Aktivität
Bedaquiline (BDQ) is a novel diarylquinoline compound that has emerged as a critical therapeutic agent in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB). Its unique mechanism of action, safety profile, and efficacy in clinical settings have made it a focal point of research. This article explores the biological activity of bedaquiline, detailing its pharmacological effects, clinical outcomes, and ongoing research.
Bedaquiline selectively inhibits the mycobacterial ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis (Mtb). This inhibition leads to a decrease in ATP levels, resulting in bacterial cell death. Unlike traditional antibiotics, BDQ's mechanism is distinct from fluoroquinolones and other classes, making it effective against strains resistant to these medications .
In Vitro and In Vivo Studies
In Vitro Activity:
Bedaquiline exhibits bactericidal activity against both replicating and non-replicating Mtb. Studies indicate that BDQ effectively reduces bacterial load in cultures, with significant reductions observed at concentrations as low as 0.01 μg/mL . The compound has also shown activity against non-tuberculous mycobacteria, suggesting broader applications beyond TB treatment.
In Vivo Efficacy:
Clinical studies have demonstrated BDQ's effectiveness in real-world settings. A pooled analysis from multiple cohorts indicated a culture conversion rate of 78% at six months and a treatment success rate of 65.8% among patients with MDR-TB . Additionally, the ZeNiX trial reported cure rates exceeding 90% when BDQ was combined with other agents like pretomanid and linezolid .
Case Studies
- Multicenter Cohort Study:
- STREAM Trial:
Safety Profile
While nearly all patients experience some adverse events during treatment with BDQ, serious adverse events are relatively rare. The most common side effects include nausea, headache, and QT interval prolongation. Notably, only 5.8% of patients experienced significant QTcF prolongation (>500 ms), indicating that while monitoring is essential, the risk is manageable .
Resistance Mechanisms
Resistance to bedaquiline can develop through mutations in the ATP synthase gene (atpE), which can compromise its effectiveness. Continuous monitoring and susceptibility testing are recommended to mitigate this risk .
Summary of Research Findings
Study/Trial | Population Size | Culture Conversion Rate | Treatment Success Rate | Adverse Events Rate |
---|---|---|---|---|
Multicenter Cohort | 1,200 | 78% | 65.8% | 91.1% |
ZeNiX Trial | N/A | >90% | N/A | N/A |
STREAM Trial | N/A | N/A | Effective | Safe |
Eigenschaften
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIJNHUBAXPXFS-XLJNKUFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027810, DTXSID80903989 | |
Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bedaquiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Bedaquiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits the proton pump of mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme that is essential for the generation of energy in Mycobacterium tuberculosis. Bacterial death occurs as a result of bedaquiline., Bedaquiline (BDQ), an ATP synthase inhibitor, is the first drug to be approved for treatment of multidrug-resistant tuberculosis in decades. Though BDQ has shown excellent efficacy in clinical trials, its early bactericidal activity during the first week of chemotherapy is minimal. Here, using microfluidic devices and time-lapse microscopy of Mycobacterium tuberculosis, we confirm the absence of significant bacteriolytic activity during the first 3-4 days of exposure to BDQ. BDQ-induced inhibition of ATP synthesis leads to bacteriostasis within hours after drug addition. Transcriptional and proteomic analyses reveal that M. tuberculosis responds to BDQ by induction of the dormancy regulon and activation of ATP-generating pathways, thereby maintaining bacterial viability during initial drug exposure. BDQ-induced bacterial killing is significantly enhanced when the mycobacteria are grown on non-fermentable energy sources such as lipids (impeding ATP synthesis via glycolysis). Our results show that BDQ exposure triggers a metabolic remodelling in mycobacteria, thereby enabling transient bacterial survival., Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme that is essential for the generation of energy in Mycobacterium tuberculosis., Infections with Mycobacterium tuberculosis are substantially increasing on a worldwide scale and new antibiotics are urgently needed to combat concomitantly emerging drug-resistant mycobacterial strains. The diarylquinoline TMC207 /bedaquiline/ is a highly promising drug candidate for treatment of tuberculosis. This compound kills M. tuberculosis by binding to a new target, mycobacterial ATP synthase. In this study we used biochemical assays and binding studies to characterize the interaction between TMC207 and ATP synthase. We show that TMC207 acts independent of the proton motive force and does not compete with protons for a common binding site. The drug is active on mycobacterial ATP synthesis at neutral and acidic pH with no significant change in affinity between pH 5.25 and pH 7.5, indicating that the protonated form of TMC207 is the active drug entity. The interaction of TMC207 with ATP synthase can be explained by a one-site binding mechanism, the drug molecule thus binds to a defined binding site on ATP synthase. TMC207 affinity for its target decreases with increasing ionic strength, suggesting that electrostatic forces play a significant role in drug binding. Our results are consistent with previous docking studies and provide experimental support for a predicted function of TMC207 in mimicking key residues in the proton transfer chain and blocking rotary movement of subunit c during catalysis. Furthermore, the high affinity of TMC207 at low proton motive force and low pH values may in part explain the exceptional ability of this compound to efficiently kill mycobacteria in different microenvironments. | |
Record name | Bedaquiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bedaquiline | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS No. |
843663-66-1, 654653-93-7 | |
Record name | Bedaquiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=843663-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(αR,βS)-6-Bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654653-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolineethanol, 6-bromo-alpha-(2-(dimethylamino)ethyl)-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654653937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bedaquiline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0843663661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bedaquiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bedaquiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S)-1-(6-bromo-2-methoxy-3-quinolinyl)-4- (dimethylamino)-2-(1-naphthalenyl)-1-phenyl-2-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEDAQUILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78846I289Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bedaquiline | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118 °C | |
Record name | Bedaquiline | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Unlike many existing anti-tuberculosis drugs, Bedaquiline targets the energy production pathway of Mycobacterium tuberculosis specifically its ATP synthase. [] By binding to the transmembrane component of ATP synthase, it disrupts the proton gradient necessary for ATP synthesis, effectively cutting off the bacteria's energy supply. [] This unique mechanism makes it effective against both actively replicating and dormant mycobacteria, a crucial factor in combating persistent infections. []
A: Studies using Mycobacterium smegmatis as a model organism provide insights. Bedaquiline causes a rapid increase in oxygen consumption, indicating respiratory uncoupling. [] This uncoupling disrupts the proton motive force, specifically collapsing the transmembrane pH gradient without affecting membrane potential. [] This disturbance in proton cycling, essential for mycobacterial survival, is a key factor in the bactericidal effect of Bedaquiline. []
A: The molecular formula of Bedaquiline is C43H52N2O2, and its molecular weight is 616.88 g/mol. []
A: Bedaquiline possesses an unusually long terminal elimination half-life of approximately 5.5 months. [, ] This long half-life contributes to its prolonged presence in the body, potentially impacting treatment duration and requiring careful consideration of drug interactions, especially with drugs metabolized by CYP3A4. [, , ]
A: Bedaquiline's bioavailability increases significantly when taken with food. Studies show a 2-fold increase in bioavailability when administered with food, highlighting the importance of consistent administration practices for optimal drug exposure. []
A: Bedaquiline is primarily metabolized by the CYP3A4 enzyme in the liver. [, , , ] This metabolic pathway makes it susceptible to interactions with drugs that induce or inhibit CYP3A4, potentially altering its concentration and therapeutic effects. Co-administration with rifamycins, potent CYP3A4 inducers, significantly reduces Bedaquiline exposure, necessitating dosage adjustments. [, ] Similarly, the antiretroviral drug Lopinavir/Ritonavir, a CYP3A4 inhibitor, increases Bedaquiline exposure, requiring careful monitoring for potential toxicity. [, ] In contrast, Bedaquiline can be co-administered with Nevirapine, another antiretroviral, without dose adjustments as it does not significantly affect Bedaquiline exposure. []
A: Multiple studies demonstrate that adding Bedaquiline to a background MDR-TB regimen significantly improves treatment outcomes. [, , , , , ] For instance, in a phase 2b trial, Bedaquiline reduced the median time to sputum culture conversion from 125 days to 83 days compared to placebo. [] In a real-world setting in South Africa, Bedaquiline use was associated with a substantially higher favorable outcome rate at 24 months compared to a historical cohort of patients who did not receive the drug. []
A: While Bedaquiline shows promising in vitro activity against various NTM species, its efficacy in treating NTM infections is still under investigation. [, , ] Preliminary studies suggest that Bedaquiline-containing regimens may be effective for extrapulmonary NTM infections, but further research is needed to confirm these findings and to determine its role in treating pulmonary NTM infections. [, ]
A: The most common mechanism of Bedaquiline resistance is the acquisition of mutations in the Rv0678 gene. [, , , ] These mutations are thought to enhance the efflux of Bedaquiline from the bacterial cell via the MmpS5-MmpL5 efflux pump, reducing its intracellular concentration and effectiveness. [, ]
A: Notably, mutations in the Rv0678 gene also confer low-level cross-resistance to Clofazimine, another key drug used in MDR-TB treatment. [, ] This cross-resistance emphasizes the importance of drug susceptibility testing to guide treatment decisions and prevent the development of resistance. [, , ] Additionally, mutations in the pepQ gene have also been linked to low-level Bedaquiline and Clofazimine cross-resistance. []
A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the accurate quantification of Bedaquiline and its metabolites, like N-monodesmethyl bedaquiline (M2), in human serum and other biological matrices. [, ] This method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. []
A: The US Food and Drug Administration approved Bedaquiline in 2012, marking a significant milestone as the first new TB drug approved in over 40 years. [, , ] Its approval was based on Phase II clinical trials demonstrating its ability to accelerate sputum culture conversion in patients with MDR-TB. [, , ] Despite concerns about potential safety issues, Bedaquiline's unique mechanism of action and its potential to address the growing threat of MDR-TB played a crucial role in its accelerated approval. [, , , , ]
A: Research suggests that Bedaquiline may have anti-cancer properties, particularly against cancer stem cells (CSCs). [] Studies using breast cancer cells show that Bedaquiline inhibits mitochondrial function and effectively blocks the proliferation of CSCs. [] These findings highlight its potential for cross-disciplinary applications, warranting further pre-clinical and clinical investigations to explore its therapeutic potential beyond tuberculosis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.